molecular formula C13H21NO3 B1676737 Moprolol CAS No. 5741-22-0

Moprolol

Número de catálogo: B1676737
Número CAS: 5741-22-0
Peso molecular: 239.31 g/mol
Clave InChI: LFTFGCDECFPSQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moprolol es un betabloqueante utilizado principalmente en el tratamiento de afecciones cardiovasculares como la hipertensión, la angina y las arritmias. Funciona bloqueando los receptores beta-adrenérgicos, lo que ayuda a reducir la frecuencia cardíaca y la presión arterial. Este compuesto es conocido por su acción selectiva sobre los receptores beta-1, lo que lo hace efectivo para controlar las afecciones cardíacas sin afectar significativamente otros receptores beta en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de moprolol implica varios pasos, comenzando con la reacción del p-bromofenol con metil vinil éter en presencia de un catalizador de paladio y ligandos de fosfina para formar 4-(2-metoxietileno base) fenol. Este intermedio se hidrogena luego utilizando un catalizador de paladio-carbono para obtener el producto objetivo, 4-(2-metoxietil) fenol . Otro método implica el uso de resolución cinética catalizada por lipasa para preparar this compound enriquecido enantioméricamente, que luego se procesa para lograr la pureza óptica deseada .

Métodos de producción industrial

La producción industrial de this compound generalmente sigue las rutas sintéticas mencionadas anteriormente, con énfasis en la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso implica el uso de materias primas y catalizadores fácilmente disponibles, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Oxidation

Metoprolol can be oxidized to form various metabolites. Common oxidizing agents, such as potassium permanganate and hydrogen peroxide, can be used for this purpose. Electrochemical oxidation of metoprolol can also occur, potentially leading to the formation of chlorinated by-products when chloride ions are present .

Reduction

Reduction reactions can modify the functional groups present in the metoprolol molecule. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to carry out these reactions.

Substitution

Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of metoprolol. Reagents like sodium hydroxide or potassium carbonate can facilitate these substitution reactions.

Metabolism

The metabolism of metoprolol is mainly represented by hydroxylation and O-demethylation , primarily driven by the enzyme CYP2D6, with some contribution from CYP3A4 . Metoprolol does not inhibit or enhance its own metabolism .

Degradation

Metoprolol can undergo degradation through various processes, including photo-induced degradation and ozonation .

5.1 Photo-induced Degradation

Photo-induced degradation of metoprolol has been studied, with the addition of hydrogen peroxide accelerating the degradation process, particularly due to the increase in hydroxyl radical concentration resulting from the photolysis of hydrogen peroxide . The reaction rate constants and half-lives for the degradation of metoprolol at different pH levels and with the addition of hydrogen peroxide are given in Table 1 .

Table 1. Reaction rate constants and their half-lives of the degradation of metoprolol at pH 3, 6, and 9, and upon addition of H2O2

pHH2O2/mg L-1k/min-1t ½/min
3-0.203.44
6-0.183.76
9-0.183.94
6100.551.26
6301.140.61

Several photo-induced transformation products of metoprolol have been identified, as shown in Table 2 .

Table 2. Photoinduced transformation products of metoprolol: Retention times, exact and accurate mass, and structure proposal

| Retention Time/min | M+H]+(exact)M+H]+(exact)|
M+H]+ (accurate) | Proposed Structure | Reference |
| :----------------- | :--------------- | :----------------- | :----------------- | :-------- |
| 5.1 | 268.1907 | 268.1831 | Metoprolol | |
| 2.9; 3.4; 4.1 | 284.1856 | 284.1796 | | |
| 4.8; 5.0 | 282.1700 | 282.1612 | | |
| 3.9 | 254.1387 | 254.1638 | | |
| 4.2 | 252.1594 | 252.1533 | | |
| 4.1 | 238.1438 | 238.1379 | | |
| 1.4 | 134.1176 | 134.1127 | | |

5.2 Ozonation

Ozonation of metoprolol has also been investigated, with rate constants determined for both ozone flow and ozone-saturated solutions . Several ozonation products have been identified, as detailed in Table 3 .

Table 3. Ozonation products of metoprolol: Retention times, exact and accurate mass, and structure proposal

| Retention Time/min | M+H]+(exact)M+H]+(exact)|
M+H]+ (accurate) | Proposed Structure | Reference |
| :----------------- | :--------------- | :----------------- | :----------------- | :-------- |
| 5.9 | 268.1907 | 268.1872 | Metoprolol | |
| 5.3; 5.4 | 300.1805 | 300.1770 | | |
| 5.2; 5.8 | 282.1700 | 282.1703 | | |
| 5.2; 5.3 | 274.1649 | 274.1615 | | |
| 1.8 | 206.1023 | 206.0991 | | |
| 1.4 | 134.1176 | 134.1150 | | |

Kinetic Resolution

The kinetic resolution of a racemic intermediate of metoprolol has been achieved using Pseudomonas fluorescens lipase (PFL) . This enzymatic method provides a route for the synthesis of enantiopure metoprolol .

Aplicaciones Científicas De Investigación

Hypertension

Metoprolol is primarily indicated for the management of hypertension. It lowers blood pressure by reducing cardiac output and inhibiting renin release from the kidneys, which subsequently decreases the overall workload on the heart. Studies have shown that metoprolol effectively reduces both systolic and diastolic blood pressure in hypertensive patients, including children .

Heart Failure

Metoprolol succinate has demonstrated significant benefits in managing heart failure. The MERIT-HF trial revealed that it reduced all-cause mortality by 34% and sudden death by 41% in patients with chronic heart failure . Additionally, it improves symptoms and quality of life while decreasing hospitalizations due to worsening heart failure.

Atrial Fibrillation

In patients with atrial fibrillation, metoprolol is effective in controlling heart rate and minimizing symptoms associated with this arrhythmia. It has been shown to decrease the incidence of new atrial fibrillation episodes in high-risk individuals .

Angina Pectoris

Metoprolol is also utilized for the treatment of angina pectoris, helping to alleviate chest pain by reducing myocardial oxygen demand through lowered heart rate and contractility .

Mechanistic Insights

Recent research has uncovered unique cardioprotective properties of metoprolol that differentiate it from other beta-blockers. For instance, it has been found to inhibit neutrophil activation, which may prevent further damage to the heart tissue during ischemic events . This mechanism underscores its potential as a preferred treatment option for patients experiencing acute myocardial infarction.

Case Studies and Research Findings

StudyPopulationInterventionOutcome
MERIT-HF Trial3991 patients with chronic heart failureMetoprolol succinate vs placeboReduced mortality by 34%
Randomized Trial on Obstructive HCM29 patients with obstructive hypertrophic cardiomyopathyMetoprolol vs placeboImproved quality of life and reduced left ventricular outflow tract obstruction
Effectiveness StudyVarious age groups with heart failureMetoprolol dosage ranging from 47.5 mg to 142.5 mgImprovement in cardiac function (ejection fraction) and quality of life over 12 months

Adverse Effects and Considerations

While metoprolol is generally well-tolerated, potential side effects include fatigue, dizziness, depression, and bradycardia. It is crucial for clinicians to monitor patients closely, especially during dose adjustments or when initiating therapy.

Mecanismo De Acción

Moprolol ejerce sus efectos bloqueando selectivamente los receptores beta-1 adrenérgicos, que se encuentran principalmente en el corazón. Esta inhibición reduce la acción de las catecolaminas (adrenalina y noradrenalina) sobre estos receptores, lo que lleva a una disminución de la frecuencia cardíaca y la fuerza de contracción del músculo cardíaco. El efecto general es una reducción de la presión arterial y una mejora de la función cardíaca .

Comparación Con Compuestos Similares

Compuestos similares

Moprolol a menudo se compara con otros betabloqueantes como atenolol, propranolol y metoprolol. Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad para los receptores beta y sus propiedades farmacocinéticas .

Singularidad

La singularidad de this compound radica en su alta selectividad para los receptores beta-1, lo que minimiza sus efectos sobre los receptores beta-2 que se encuentran en los pulmones y otros tejidos. Esta selectividad reduce el riesgo de efectos secundarios como la broncoconstricción, lo que hace que this compound sea una opción preferida para pacientes con afecciones respiratorias .

Actividad Biológica

Metoprolol, a selective beta-1 adrenergic receptor antagonist, is widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Metoprolol primarily acts by selectively inhibiting beta-1 adrenergic receptors located in cardiac tissues. This inhibition leads to:

  • Decreased heart rate (negative chronotropic effect)
  • Reduced myocardial contractility (negative inotropic effect)
  • Lowered cardiac output , which is beneficial in managing conditions like heart failure and hypertension .

The selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer choice for patients with respiratory issues .

Absorption and Bioavailability

  • Metoprolol is nearly completely absorbed when administered orally, with a bioavailability of approximately 50% due to first-pass metabolism. The intravenous form achieves 100% bioavailability .
  • Peak plasma concentrations occur about 1-2 hours after oral administration and 20 minutes post-intravenous administration .

Distribution and Metabolism

  • The volume of distribution is about 4.2 L/kg, indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .
  • Metoprolol is primarily metabolized by CYP2D6 and CYP3A4 enzymes in the liver .

Excretion

  • Approximately 95% of metoprolol is excreted via the kidneys, with less than 5% appearing unchanged in urine .

Hypertension and Heart Failure

Metoprolol has demonstrated significant efficacy in various clinical settings:

  • In a randomized trial involving patients with obstructive hypertrophic cardiomyopathy (HCM), metoprolol significantly reduced left ventricular outflow tract (LVOT) obstruction and improved quality of life metrics compared to placebo .
  • The Metoprolol Atherosclerosis Prevention in Hypertensives (MAPHY) trial indicated that metoprolol reduced mortality and re-infarction rates post-myocardial infarction by 17% compared to diuretics .
Study Population Outcome
Randomized Trial on HCM29 patientsReduced LVOT obstruction; improved quality of life
MAPHY TrialHypertensive patientsReduced mortality and myocardial infarction rates by 17%

Safety Profile

Metoprolol is generally well-tolerated; however, potential adverse effects include:

  • Hypotension: A retrospective study found a low rate (1.1%) of serious adverse events related to intravenous metoprolol use in unmonitored wards .
  • Other common side effects include fatigue, dizziness, and bradycardia.

Case Study on Extended-Release Formulation

A study utilizing metoprolol succinate extended-release highlighted its role in managing chronic heart failure. The findings suggested that extended-release formulations could improve adherence due to less frequent dosing compared to immediate-release forms .

Pharmacokinetic Variability

Research has shown variability in pharmacokinetic parameters among different formulations of metoprolol. A crossover trial examined the therapeutic equivalence between various succinate formulations, emphasizing the importance of consistent dosing regimens for optimal therapeutic outcomes .

Propiedades

IUPAC Name

1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27058-84-0 (mono-hydrochloride)
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00863612
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-22-0
Record name (±)-Moprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5741-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005741220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Moprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A94HCH4225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041935
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Moprolol
Reactant of Route 3
Reactant of Route 3
Moprolol
Reactant of Route 4
Reactant of Route 4
Moprolol
Reactant of Route 5
Reactant of Route 5
Moprolol
Reactant of Route 6
Reactant of Route 6
Moprolol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.